Methyl 2-(3-aminocyclobutyl)acetate
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Overview
Description
Methyl 2-(3-aminocyclobutyl)acetate is a chemical compound with the molecular formula C7H13NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminocyclobutyl)acetate typically involves the esterification of 3-aminocyclobutylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminocyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-(3-aminocyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminocyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-aminocyclobutyl)acetate hydrochloride
- Methyl 2-[(1s,3s)-3-aminocyclobutyl]acetate
- Methyl 2-[(1r,3r)-3-aminocyclobutyl]acetate hydrochloride .
Uniqueness
This compound is unique due to its specific structural features, such as the cyclobutyl ring and the ester functional group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(3-aminocyclobutyl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4,8H2,1H3 |
InChI Key |
UPEINOXKGUAGPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)N |
Origin of Product |
United States |
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